molecular formula C13H15N3O2S B4245464 N-(6-PROPANAMIDO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

N-(6-PROPANAMIDO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Cat. No.: B4245464
M. Wt: 277.34 g/mol
InChI Key: DDMQNFDKIFBOLF-UHFFFAOYSA-N
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Description

N,N’-1,3-Benzothiazole-2,6-diyldipropanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of the benzothiazole moiety imparts unique chemical and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,3-benzothiazole-2,6-diyldipropanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides. One common method is the reaction of 2-aminobenzenethiol with propanoyl chloride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,3-Benzothiazole-2,6-diyldipropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-1,3-Benzothiazole-2,6-diyldipropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,3-benzothiazole-2,6-diyldipropanamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to cellular effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,3-Benzothiazole-2,6-diyldipropanamide stands out due to its specific structural features and the presence of the propanamide groups, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h5-7H,3-4H2,1-2H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMQNFDKIFBOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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